
GLP-1 receptor agonist 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 12 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating blood sugar levels by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to improve glycemic control and promote weight loss .
Vorbereitungsmethoden
The synthesis of glucagon-like peptide-1 receptor agonist 12 involves several steps, including peptide synthesis and chemical modifications to enhance stability and bioavailability. Common synthetic routes include solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. Reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole .
Industrial production methods often employ advanced techniques such as microfluidic droplet technology and spray drying to produce glucagon-like peptide-1 receptor agonist-loaded microspheres. These methods help maintain the stability and activity of the compound while ensuring controlled release and improved patient compliance .
Analyse Chemischer Reaktionen
Glucagon-like peptide-1 receptor agonist 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for peptide cleavage, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include modified peptides with enhanced stability and bioactivity .
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 12 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is employed to investigate the role of glucagon-like peptide-1 in glucose homeostasis and its effects on various tissues and organs. In medicine, glucagon-like peptide-1 receptor agonists are used to treat type 2 diabetes and obesity, with additional research exploring their potential in neuroprotection, cardiovascular health, and cancer .
Wirkmechanismus
The mechanism of action of glucagon-like peptide-1 receptor agonist 12 involves binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed in pancreatic beta cells and other tissues. Upon binding, the receptor activates adenylate cyclase, leading to increased cyclic adenosine monophosphate levels and subsequent activation of protein kinase A. This cascade enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, ultimately improving glycemic control .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like peptide-1 receptor agonist 12 is unique compared to other similar compounds due to its specific modifications that enhance stability and bioavailability. Similar compounds include exenatide, liraglutide, and semaglutide, all of which are used to treat type 2 diabetes and obesity. glucagon-like peptide-1 receptor agonist 12 may offer improved therapeutic outcomes due to its unique chemical structure and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C31H31FN6O4 |
|---|---|
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
2-[(1S)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H31FN6O4/c1-20(30-34-26-8-7-22(31(39)40)16-27(26)38(30)18-24-9-14-41-24)36-10-12-37(13-11-36)28-3-2-4-29(35-28)42-19-23-6-5-21(17-33)15-25(23)32/h2-8,15-16,20,24H,9-14,18-19H2,1H3,(H,39,40)/t20-,24-/m0/s1 |
InChI-Schlüssel |
JYBJREJXXIUHTQ-RDPSFJRHSA-N |
Isomerische SMILES |
C[C@@H](C1=NC2=C(N1C[C@@H]3CCO3)C=C(C=C2)C(=O)O)N4CCN(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
Kanonische SMILES |
CC(C1=NC2=C(N1CC3CCO3)C=C(C=C2)C(=O)O)N4CCN(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


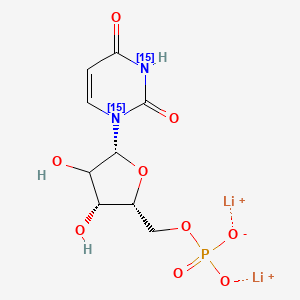


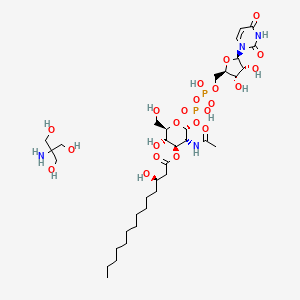
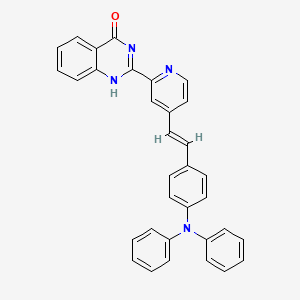

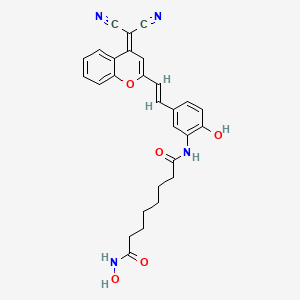
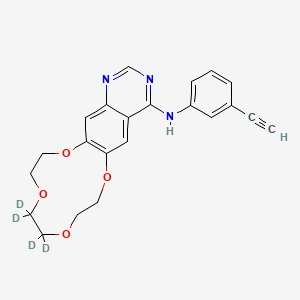
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)

![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)

